1,4-PHENYLENEBIS(TRIETHOXYSILANE)
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Overview
Description
1,4-PHENYLENEBIS(TRIETHOXYSILANE) is an organosilicon compound that features two triethoxysilyl groups attached to a benzene ring. This compound is primarily used as a precursor in the synthesis of various mesoporous organosilicas, which are materials with highly ordered pore structures. These materials have applications in fields such as catalysis, drug delivery, and molecular separation .
Preparation Methods
1,4-PHENYLENEBIS(TRIETHOXYSILANE) can be synthesized through several methods. One common synthetic route involves the reaction of 1,2-dichlorobenzene with triethoxysilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the triethoxysilane groups . Industrial production methods often involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,4-PHENYLENEBIS(TRIETHOXYSILANE) undergoes various chemical reactions, including hydrolysis and condensation. In the presence of water, the triethoxysilane groups hydrolyze to form silanol groups, which can further condense to form siloxane bonds. This process is crucial in the formation of mesoporous organosilicas . The compound can also participate in cross-coupling reactions, such as the palladium-catalyzed Suzuki-Miyaura reaction, to form carbon-carbon bonds .
Scientific Research Applications
1,4-PHENYLENEBIS(TRIETHOXYSILANE) has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for 1,4-PHENYLENEBIS(TRIETHOXYSILANE) involves the hydrolysis and condensation of its triethoxysilane groups. Upon exposure to water, the triethoxysilane groups hydrolyze to form silanol groups, which can then condense to form siloxane bonds. This process leads to the formation of a three-dimensional network structure, which is essential for the creation of mesoporous materials . The molecular targets and pathways involved in this process are primarily related to the formation and stabilization of siloxane bonds.
Comparison with Similar Compounds
1,4-PHENYLENEBIS(TRIETHOXYSILANE) can be compared to other similar compounds, such as:
1,4-Bis(triethoxysilyl)benzene: This compound has a similar structure but with the triethoxysilane groups attached at the 1,4-positions on the benzene ring.
1,2-Bis(triethoxysilyl)ethane: This compound features an ethane bridge instead of a benzene ring.
1,4-Bis(trimethoxysilyl)benzene: This compound has trimethoxysilane groups instead of triethoxysilane groups, which can affect its reactivity and the properties of the resulting materials.
1,4-PHENYLENEBIS(TRIETHOXYSILANE) is unique due to its specific structure, which provides a balance between rigidity and reactivity, making it highly suitable for the synthesis of mesoporous materials with well-defined pore structures .
Properties
CAS No. |
151980-62-0 |
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Molecular Formula |
C18H34O6Si2 |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
triethoxy-(2-triethoxysilylphenyl)silane |
InChI |
InChI=1S/C18H34O6Si2/c1-7-19-25(20-8-2,21-9-3)17-15-13-14-16-18(17)26(22-10-4,23-11-5)24-12-6/h13-16H,7-12H2,1-6H3 |
InChI Key |
JIOGKDWMNMIDEY-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C1=CC=CC=C1[Si](OCC)(OCC)OCC)(OCC)OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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